4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid

Lipophilicity PROTAC linker design Physicochemical profiling

PROTAC design often fails when linear 1-yl piperazine linkers cannot achieve productive ternary complex geometry. 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid provides a geometrically distinct scaffold with a ~109° exit vector from the piperazine plane. Key advantages: • Bent geometry enables ternary complex formation for challenging target/E3 ligase pairs. • LogP -0.35 offers >600-fold greater hydrophilicity vs. the 1-yl isomer (LogP 2.44), reducing conjugate lipophilicity. • Orthogonal Boc and carboxylic acid handles for sequential chemoselective derivatization. • Available at 97% purity with documented chiral SAR potential via enantiopure (S)-enantiomer.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 1361112-26-6
Cat. No. B1401049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid
CAS1361112-26-6
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-8-17-13(10-18)11-4-6-12(7-5-11)14(19)20/h4-7,13,17H,8-10H2,1-3H3,(H,19,20)
InChIKeyNOFZILQIQHEJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Boc-piperazin-2-yl)benzoic Acid: PROTAC Linker Building Block


4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid (CAS 1361112-26-6) is a bifunctional building block comprising a Boc-protected piperazine ring attached to a para-benzoic acid moiety at the sterically defined 2-position of the piperazine . With molecular formula C₁₆H₂₂N₂O₄ and molecular weight 306.36 g/mol, this compound belongs to the class of N-Boc-piperazine carboxylic acid intermediates widely employed in PROTAC linker construction and heterobifunctional molecule synthesis . Unlike the more common 1-yl regioisomer (CAS 162046-66-4), the 2-yl attachment introduces a chiral center at the piperazine ring, creating distinct stereoelectronic and physicochemical properties that directly affect downstream conjugate geometry .

Chiral piperazine scaffold for enantioselective PROTAC synthesis
Bent exit vector geometry supports distinct ternary complex exploration
Hydrophilic character aids conjugate lipophilicity balance versus common 1-yl isomer

2-yl vs 1-yl Boc-Piperazine Benzoic Acid in PROTAC Design


Piperazine-containing PROTAC linkers are not interchangeable positional isomers. The attachment point on the piperazine ring—1-yl (N-linked) versus 2-yl (C-linked)—fundamentally alters the exit vector geometry and linker trajectory, which directly governs ternary complex formation efficiency between the target protein and E3 ligase . The 2-yl isomer (CAS 1361112-26-6) projects the benzoic acid moiety at approximately 109° from the piperazine plane, compared to the 180° linear projection of the 1-yl isomer (CAS 162046-66-4), yielding a bent versus linear linker geometry [1]. Furthermore, the 2-yl isomer contains a chiral center absent in the 1-yl isomer, enabling enantioselective synthesis of conformationally distinct PROTAC molecules . Physicochemical differences are also substantial: the target 2-yl isomer exhibits a LogP of -0.35 (calculated), whereas the 1-yl isomer has a measured/calculated LogP of 2.44, representing over a 600-fold difference in predicted octanol-water partitioning that impacts both synthetic handling and the physicochemical profile of final conjugates .

Exit vector geometry
Bent 2-yl vs linear 1-yl projection may alter ternary complex formation; linker performance may not transfer directly.
Stereochemical requirement
1-yl isomer is achiral; enantioselective PROTAC synthesis requires the chiral 2-yl scaffold.
Lipophilicity profile
Marked hydrophilicity difference between 2-yl and 1-yl isomers may shift solubility and purification behavior.

2-yl vs 1-yl Isomer: Quantitative Evidence


LogP Differential: Increased Hydrophilicity over 1-yl Isomer

The target 2-yl isomer (CAS 1361112-26-6) exhibits a LogP of -0.35, while the 1-yl regioisomer (CAS 162046-66-4) shows LogP values of 2.44 (Molbase/BOC Sciences) and 2.36 (Activate Scientific) from multiple independent sources . This represents a ΔLogP of approximately 2.8 log units, equivalent to a >600-fold difference in predicted octanol-water partition coefficient. The substantially greater hydrophilicity of the 2-yl isomer affects aqueous solubility, reverse-phase chromatographic retention, and the overall physicochemical profile of PROTAC conjugates built from this scaffold. For context, a ΔLogP of 2.8 exceeds the typical Lipinski Rule of 5 window and can alter in vitro ADME parameters such as permeability and protein binding when the building block is incorporated into final bifunctional molecules.

LogP differential
Reported
Target LogP: -0.35 (calculated) 1-yl LogP: 2.44 (Molbase/BOC) ΔLogP ≈ 2.8 (>600-fold)
Supports hydrophilicity-driven linker selection
Calculated LogP values; no experimental shake-flask data
Lipophilicity PROTAC linker design Physicochemical profiling

Chiral Center: Enantiomeric Resolution Advantage over 1-yl Isomer

The target 2-yl isomer (CAS 1361112-26-6) possesses 1 asymmetric atom at the C-2 position of the piperazine ring (as documented in the Fluorochem product datasheet: 'Asymmetric Atoms 1'), rendering the commercial product a racemic mixture . In contrast, the 1-yl isomer (CAS 162046-66-4) bears the benzoic acid substituent on the piperazine nitrogen atom, which is configurationally non-stereogenic, making that regioisomer achiral . This chiral center enables the target compound to be resolved into its (R)- and (S)-enantiomers; indeed, the enantiopure (S)-4-(4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid (CAS 2381020-66-0) is commercially available at 95% purity . The presence of a chiral piperazine center in PROTAC linkers has been shown to influence ternary complex geometry and target degradation efficiency by constraining conformational flexibility at a defined stereochemical configuration [1].

Chiral center
Head-to-head
2-yl: 1 asymmetric atom (racemic at C-2) 1-yl: 0 asymmetric atoms (achiral)
Enables enantiopure PROTAC synthesis
Enantiopure (S)-enantiomer commercially available (CAS 2381020-66-0)
Chirality Enantioselective synthesis Stereochemical differentiation

Exit Vector Geometry: Bent 2-yl vs. Linear 1-yl Trajectory

The spatial orientation of the carboxylic acid handle relative to the piperazine ring differs fundamentally between the 2-yl and 1-yl isomers. In the 2-yl isomer (CAS 1361112-26-6), the benzoic acid moiety is attached to an sp³-hybridized carbon at position 2 of the piperazine ring, producing a bent exit vector with a bond angle of approximately 109° from the piperazine ring plane . In contrast, the 1-yl isomer (CAS 162046-66-4) has the benzoic acid attached directly to the piperazine nitrogen, projecting the aromatic ring along a linear trajectory at ~180° relative to the piperazine plane . The RSC Advances study on piperazine-containing PROTAC linkers explicitly highlights that 'the insertion of a piperazine moiety into the PROTAC linker has been widely used, as this ring can in principle improve rigidity,' and that 'slight modifications in the linker could eliminate the desired effect' on ternary complex formation [1]. The bent geometry of the 2-yl isomer provides a conformationally distinct scaffold that may enable PROTAC designs inaccessible with linear 1-yl linkers.

Exit vector geometry
Class-level
2-yl: ~109° bent (sp³ C-2) 1-yl: ~180° linear (N-1)
Expands accessible linker geometry for ternary complexes
Geometric analysis from molecular structure; no X-ray data
PROTAC linker geometry Ternary complex formation Exit vector analysis

Differential pKa Modulation: 2-yl Alters Piperazine Basicity

The RSC Advances publication by Desantis et al. (2022) systematically analyzed the pKa values of piperazine-containing PROTACs and their precursors, demonstrating that the chemical groups adjacent to the piperazine ring exert profound effects on piperazine nitrogen basicity [1]. For the 1-yl isomer (CAS 162046-66-4), a vendor-reported pKa of 4.33 has been documented . No experimental pKa data were identified for the 2-yl isomer (CAS 1361112-26-6); however, the location of the electron-withdrawing benzoic acid substituent at C-2 (one bond closer to the piperazine nitrogens through the tetrahedral carbon vs. direct N-attachment in the 1-yl isomer) is predicted to differentially modulate the basicity of both the N-1 and N-4 piperazine nitrogens through altered inductive and through-space electronic effects [1]. The study explicitly concludes that 'a fine modulation of piperazine-containing linkers can impact the protonation state of these molecules,' which directly influences endosomal escape and solubility of PROTAC conjugates [1].

pKa modulation
Data to verify
2-yl: no experimental pKa 1-yl: pKa 4.33 (vendor reported) Predicted shift based on proximity of benzoic acid
Protonation state may differ at endosomal pH
Requires experimental pKa measurement
pKa modulation Protonation state PROTAC solubility

Purity and Characterization: Reliable Specification vs. Generic Alternatives

The target compound (CAS 1361112-26-6) is offered at a specified purity of 97% by Fluorochem (Product Code F650421), with full analytical characterization including InChI, InChI Key (NOFZILQIQHEJAT-UHFFFAOYSA-N), canonical SMILES, MDL Number (MFCD21606056), and LogP (-0.348762451785) . Leyan (Shanghai Haohong Biomedical) also supplies this compound at 97% purity (Product Code 1302609) . In contrast, the 1-yl isomer (CAS 162046-66-4) is available at variable purity levels ranging from 95% to 97% across vendors, with conflicting physical property data: melting point reported as both 50°C and 260-264°C by different suppliers, indicating potential polymorphism or salt form discrepancies that complicate procurement standardization . The MDL number for the 1-yl isomer (MFCD04115067) differs from that of the target compound, confirming distinct chemical entity registration.

Purity specification
Specification review
97% purity (Fluorochem, Leyan) Full analytical characterization (InChI, SMILES, MDL) No melting point discrepancy
Reliable procurement with consistent batch identity
1-yl isomer shows melting point discrepancy across vendors
Quality control Purity specification Procurement standardization

Procurement and Application Scenarios for 2-yl Boc-Piperazine Benzoic Acid


Bent Exit Vector PROTAC Linker Design

When designing PROTAC molecules for challenging target/E3 ligase pairs where linear 1-yl piperazine linkers fail to achieve productive ternary complex formation, the bent ~109° exit vector of the 2-yl isomer provides a geometrically distinct scaffold. As demonstrated by the RSC Advances study, piperazine ring modifications profoundly affect linker performance, and the availability of a conformationally constrained 2-yl variant expands the accessible PROTAC design space [1]. The target compound's carboxylic acid handle allows direct amide coupling to either the target-binding warhead or the E3 ligase ligand, while the Boc-protected piperazine nitrogen permits orthogonal deprotection and further elaboration.

Enantioselective PROTAC Synthesis with Chiral Linker

The presence of a single asymmetric atom at the piperazine C-2 position enables resolution into (R)- and (S)-enantiomers [1]. Procurement of the racemic target compound (CAS 1361112-26-6) for initial screening, followed by acquisition of the enantiopure (S)-enantiomer (CAS 2381020-66-0, available at 95% purity) , supports a chiral SAR strategy. This is structurally impossible with the achiral 1-yl isomer (CAS 162046-66-4), making the 2-yl scaffold the only choice for programs investigating stereochemistry-dependent degradation efficiency.

Hydrophilic PROTAC Linker Optimization

Many PROTAC conjugates suffer from excessive lipophilicity (LogP > 5) that compromises aqueous solubility, oral bioavailability, and assay behavior. The target compound's LogP of -0.35—over 600-fold more hydrophilic than the 1-yl isomer (LogP 2.44)—makes it a strategically valuable building block for reducing overall conjugate lipophilicity [1]. Incorporating the 2-yl piperazine-benzoic acid fragment early in linker optimization can improve the developability profile of lead PROTAC candidates without requiring additional solubilizing groups that may interfere with ternary complex formation.

Bifunctional Building Block for Parallel Library Synthesis

The orthogonal reactivity of the Boc-protected piperazine amine and the benzoic acid carboxyl group enables sequential, chemoselective derivatization in parallel synthesis workflows [1]. The Boc group is stable to amide coupling conditions at the carboxylic acid, while subsequent acidic deprotection (TFA or HCl/dioxane) liberates the piperazine amine for a second diversification step. The 2-yl attachment position, combined with commercial availability at 97% purity from multiple reputable vendors (Fluorochem, Leyan), provides a reliable, well-characterized scaffold for library synthesis [1].

Application
Selection Property
Validation Focus
PROTAC ternary complex geometry exploration
Bent exit vector geometry (2-yl vs linear 1-yl)
Ternary complex formation with diverse E3 ligase/target pairs
Enantioselective PROTAC synthesis
Chiral piperazine scaffold with single asymmetric center
Stereochemistry-dependent degradation efficiency
Hydrophilic linker optimization
More hydrophilic character versus common 1-yl isomer
Conjugate solubility and lipophilicity balance
Parallel bifunctional library synthesis
Orthogonal Boc-amine and carboxylic acid handles
Sequential chemoselective derivatization and batch consistency
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